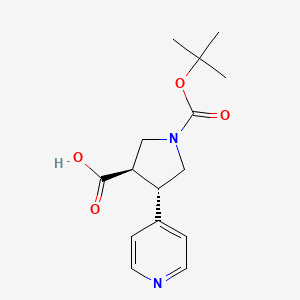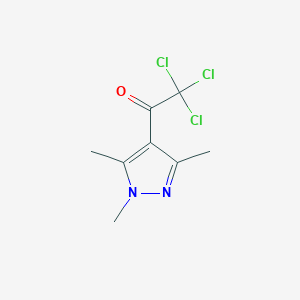![molecular formula C15H14O4 B1456128 3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 913647-91-3](/img/structure/B1456128.png)
3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid, also known as DMBX or 4-Carboxy-3,5-dimethoxybiphenyl, is a synthetic compound that has been widely used in scientific research. It belongs to the class of biphenyl derivatives, which are known for their diverse biological activities. DMBX has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study on marine fungi led to the isolation of a new biphenyl derivative related to 3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. This compound, isolated from the culture broth of a fungus found in mangrove root soil, was characterized using comprehensive spectroscopic methods, including 2D NMR techniques, demonstrating the potential of marine organisms as sources for novel chemical entities (Li, Ding, She, & Lin, 2008).
Metal-Organic Frameworks (MOFs)
Research into rigid linear ligands incorporating carboxyl-containing auxiliary ligands has shown the versatility of such compounds in constructing complex metal-organic frameworks (MOFs). This study utilized similar chemical structures to synthesize MOFs with potential applications in gas storage, separation, and catalysis (Zhang, Zhang, Qin, & Zheng, 2014).
Supramolecular Chemistry
The study of supramolecular networks highlights the role of carboxylic acid groups in forming high-density hydrogen-bonded monolayers. This research contributes to understanding how chemical functionality can influence molecular assembly and potential applications in nanotechnology and materials science (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).
Organic Synthesis
A practical methodology for converting carboxy groups into triazine groups demonstrates the synthetic versatility of carboxylic acids. This approach has been applied to various substrates, indicating the potential for developing novel antifungal agents (Oudir, Rigo, Hénichart, & Gautret, 2006).
Coordination Chemistry
Studies in coordination chemistry have explored the assembly of coordination polymers and networks using carboxylate ligands. These investigations provide insights into the structural diversity achievable with carboxylic acids, with implications for material science and catalysis (Fan, Fan, Song, Sun, Zhao, & Zhang, 2014).
Mecanismo De Acción
Target of Action
Compounds with a biphenyl structure are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different proteins and enzymes, altering their function .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the target’s function. The presence of the dimethoxy groups might influence the binding affinity of the compound to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Biphenyl compounds can be involved in a variety of pathways, depending on their specific structure and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of carboxylic acid could potentially enhance its solubility, affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Análisis Bioquímico
Biochemical Properties
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid remains stable under specific conditions, but its degradation products can also have biological activity, influencing the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Understanding the dosage-dependent effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is essential for its safe and effective use in research .
Metabolic Pathways
3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the biological activity and toxicity of 3’,5’-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid .
Propiedades
IUPAC Name |
4-(3,5-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVBMZKNQVMSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683325 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913647-91-3 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)





![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)
![(5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)amine](/img/structure/B1456067.png)

